molecular formula C19H22ClN3O B2544548 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034504-33-9

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2544548
CAS No.: 2034504-33-9
M. Wt: 343.86
InChI Key: PKKCSPZUIXQFOT-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a pyridinyl group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of the acetamide group: The 2-chlorophenylacetic acid is then converted to its corresponding acetamide using reagents such as thionyl chloride and ammonia.

    Introduction of the pyridinyl group: The acetamide is then reacted with 4-pyridylpiperidine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
  • 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(2-bromophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-4-2-1-3-16(18)13-19(24)22-14-15-7-11-23(12-8-15)17-5-9-21-10-6-17/h1-6,9-10,15H,7-8,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKCSPZUIXQFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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